molecular formula C5H7N3O B132632 1-Amino-1H-pyrrole-2-carboxamide CAS No. 159326-69-9

1-Amino-1H-pyrrole-2-carboxamide

Cat. No. B132632
M. Wt: 125.13 g/mol
InChI Key: WXHLTDFUEACLBE-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of 1-amino-1H-pyrrole-2-carboxamide includes an amino group and a carboxamide group attached to the pyrrole ring, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported for the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method involves a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines catalyzed by AgNTf2, which yields functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . Additionally, a novel three-component reaction has been described for the synthesis of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides, utilizing arylidenmalononitrile, malononitrile, and hydroxylamine hydrochloride in solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is confirmed through various spectroscopic techniques. For instance, the structures of 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides were confirmed by 1H NMR, 13C NMR, IR, and single-crystal X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can participate in a range of chemical reactions due to the presence of reactive functional groups. The [3 + 2] cycloaddition reaction mentioned earlier is an example of how pyrrole derivatives can be synthesized through the interaction of multiple reactants . The reactivity of the amino and carboxamide groups in 1-amino-1H-pyrrole-2-carboxamide would also allow for further functionalization and participation in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of an amino group can increase water solubility and enhance DNA binding affinity, as observed in pyrrole- and imidazole-containing polyamides . The carboxamide group contributes to the compound's acidity and ability to form hydrogen bonds, affecting its solubility and reactivity. These properties are essential for the practical application of pyrrole derivatives in different fields, including medicinal chemistry and materials science.

Scientific Research Applications

DNA Recognition and Binding

1-Amino-1H-pyrrole-2-carboxamide, as a component of polyamides, plays a significant role in DNA recognition and binding. Notably, polyamides containing pyrrole−imidazole units have been used for recognizing specific sequences in the minor groove of double-stranded DNA. For instance, eight-ring hairpin polyamides containing pyrrole−imidazole demonstrated high affinity and specificity for recognizing core 5‘-GGG-3‘ sequences in DNA (Swalley, Baird, & Dervan, 1996). This indicates the potential for using such compounds in genetic research and therapeutic applications.

Synthesis and Development of Pharmaceuticals

1-Amino-1H-pyrrole-2-carboxamide derivatives are involved in the synthesis of various pharmaceutical compounds. A method was developed for synthesizing carboxamides and peptides from carboxylic acids and amines using compounds related to 1-Amino-1H-pyrrole-2-carboxamide, demonstrating its utility in pharmaceutical chemistry (Shiina & Kawakita, 2003).

Chemical Structure Analysis

The compound's structure has been analyzed in various studies. For example, the asymmetric unit of a compound closely related to 1-Amino-1H-pyrrole-2-carboxamide, consisting of a 1H-pyrrole-2-carboxamide molecule, has been described, contributing to a deeper understanding of its structural properties (Lu, Zhu, & Yang, 2004).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of 1-Amino-1H-pyrrole-2-carboxamide have been developed. For instance, a novel synthesis of 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides was carried out using a simple three-component reaction, demonstrating the compound's versatility in chemical synthesis (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).

Fluorescence and Sensing Applications

Compounds containing 1-Amino-1H-pyrrole-2-carboxamide have been explored for their fluorescence and sensing capabilities. A study highlighted a receptor with pyrrole, amide, and amino subunits, showing changes in UV–vis absorption and fluorescence emission upon the addition of fluoride, indicating its potential in sensing applications (Yang et al., 2011).

Safety And Hazards

The safety data for 1-Amino-1H-pyrrole-2-carboxamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1-aminopyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHLTDFUEACLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439504
Record name 1-Amino-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1H-pyrrole-2-carboxamide

CAS RN

159326-69-9
Record name 1-Amino-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Amino-1H-pyrrole-2-carbonitrile (2.52 g, 23.5 mmole) was suspended in 75 ml water, treated with potassium hydroxide (32 g, 0.57 mole), 30% hydrogen peroxide (2 ml) and stirred overnight at room temperature. The reaction mixture was cooled to 0° C. for 30 min and the product was isolated by filtration, washed with cold water and dried under vacuum to give 2.55 g of product (yield: 87%).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 1-amino-1H-pyrrole-2-carbonitrile (100 mg, 0.934 mmol) and potassium hydroxide (1.26 g, 22.5 mmol) in water (3 mL) was stirred at RT for 6 hours. The resulting mixture was then cooled to 0° C. and filtered. The collected solid was washed with cold water until the washings were pH neutral and purified by silica gel chromatography using 0-100% of 90/10/1 CH2Cl2/MeOH/NH4OH in CH2Cl2 to afford 1-amino-1H-pyrrole-2-carboxamide.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Chen, H Xiang, C Tan, Y Xie, C Yang - Tetrahedron, 2013 - Elsevier
… -2-carboxylate or 1-amino-1H-pyrrole-2-carboxamide as the … of 1-amino-1H-pyrrole-2-carboxamide and various aldehydes … reaction of 1-amino-1H-pyrrole-2-carboxamide and acetals …
Number of citations: 12 www.sciencedirect.com
GS Rai, JJ Maru - Chemistry of Heterocyclic Compounds, 2020 - Springer
… The Cu(II)-catalyzed reaction of 4-oxo-4H-chromene-3-carbaldehyde (52) and 1-amino-1H-pyrrole-2-carboxamide (53) gave 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f]-[1,2,4]triazin-4(3H)-…
Number of citations: 14 link.springer.com
I Yenice - 2016 - open.metu.edu.tr
… For instance, they reacted 1-amino-1H-pyrrole-2-carboxamide derivative 33 and benzaldehyde (34) with copper catalyst to afford corresponding annulation product 35 in 87% yield (…
Number of citations: 4 open.metu.edu.tr
M Xin, L Zhang, F Tang, C Tu, J Wen, X Zhao… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of Hh signaling pathway inhibitors were designed by replacing the pyrimidine skeleton of our earlier reported lead compound 1 with pyrrolo[2,1-f][1,2,4]triazine scaffold. …
Number of citations: 40 www.sciencedirect.com
C Lalli - 2022 - univ-rennes.hal.science
… bringing C-2 carbon-linked proline isosteres such as pyrrolidin(on)e, cyclopentane and simple acyclic, has been achieved starting from the common 1amino-1H-pyrrole-2-carboxamide …
Number of citations: 3 univ-rennes.hal.science
AJ Sampognaro, MD Wittman, JM Carboni… - Bioorganic & medicinal …, 2010 - Elsevier
… The EDC-mediated condensation of 1-amino-1H-pyrrole-2-carboxamide 3 3 with (S)- or (R)-N-Boc proline, respectively, provided 4, which was cyclized to 5 in hot aqueous KOH (…
Number of citations: 30 www.sciencedirect.com

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